Ethyl 3,6-dichloro-2-fluorobenzoate
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Overview
Description
Ethyl 3,6-dichloro-2-fluorobenzoate: is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. The ethyl ester group is attached to the carboxyl group of the benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,6-dichloro-2-fluorobenzoate typically involves the esterification of 3,6-dichloro-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,6-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atom at position 2 can be replaced by electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine or iodine in the presence of catalysts like aluminum chloride or iron(III) chloride are employed.
Major Products:
Nucleophilic Substitution: Products include derivatives where the chlorine atoms are replaced by the corresponding nucleophiles.
Electrophilic Aromatic Substitution: Products include derivatives where the fluorine atom is replaced by the corresponding electrophiles.
Scientific Research Applications
Chemistry: Ethyl 3,6-dichloro-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. It is also investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of ethyl 3,6-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2,6-dichloro-3-fluorobenzoate
- Ethyl 3,5-dichloro-2-fluorobenzoate
- Ethyl 3,6-dichloro-4-fluorobenzoate
Comparison: Ethyl 3,6-dichloro-2-fluorobenzoate is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern influences its reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 3,6-dichloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWVDGIBMYFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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